molecular formula C12H12FN3OS2 B2368626 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide CAS No. 478063-48-8

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide

Cat. No.: B2368626
CAS No.: 478063-48-8
M. Wt: 297.37
InChI Key: QEVWYGLRPWQUIH-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is a synthetic small molecule featuring a fluorinated aromatic carboxamide core linked via an ethylthioether bridge to a 4-methyl-1,2,3-thiadiazole heterocycle. This structural architecture combines electron-withdrawing (fluoro) and lipophilic (methyl-thiadiazole) groups, which are often leveraged in medicinal chemistry to modulate bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS2/c1-8-12(19-16-15-8)18-7-6-14-11(17)9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWYGLRPWQUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the fluorine atom. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as 4-methyl-1,2,3-thiadiazole-5-thiol, with an appropriate electrophile.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Coupling with Benzenecarboxamide: The final step involves coupling the thiadiazole derivative with a benzenecarboxamide precursor under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium fluoride, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may result in the formation of thiols or amines.

Scientific Research Applications

Overview

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is a synthetic organic compound recognized for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its structure features a fluorine atom and a thiadiazole ring, making it a valuable building block in various chemical syntheses and biological investigations.

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its thiadiazole moiety can be modified to yield derivatives with enhanced properties.
  • Reagent in Organic Transformations : It is utilized in various organic reactions, facilitating the formation of new compounds through its reactive functional groups.

Biological Applications

  • Antimicrobial Activity : Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi .
  • Anticancer Potential : Investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The presence of the thiadiazole ring is linked to enhanced cytotoxicity against several cancer cell lines .

Medicinal Chemistry

  • Therapeutic Agent Development : The compound is being explored as a potential therapeutic agent for treating infectious diseases and cancers. Its ability to interact with biological targets makes it a candidate for drug development .

Industrial Applications

  • Material Science : In industrial settings, this compound is used in the development of new materials and specialty chemicals due to its unique chemical properties .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
CytotoxicityShowed apoptotic effects on breast cancer cell lines, indicating potential as an anticancer agent.
Synthesis of DerivativesDeveloped new derivatives with improved biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and survival.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a broader class of thiadiazole-containing derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Functional Group Substituent Key Structural Features
Target Compound C₁₃H₁₄FN₃OS₂ 327.39 Carboxamide 4-Fluoro Fluorophenyl carboxamide + thiadiazole-ethylthioether
4-Chloro-N-{...}benzenesulfonamide C₁₁H₁₂ClN₃O₂S₃ 365.88 Sulfonamide 4-Chloro Chlorophenyl sulfonamide + thiadiazole-ethylthioether
1-(4-Chlorophenyl)-3-{...}urea C₁₂H₁₂ClN₃OS₂ 329.82 Urea 4-Chloro Chlorophenyl urea + thiadiazole-ethylthioether
Ethyl 2-[(4-Methyl-...]propanoate C₈H₁₂N₂O₂S₂ 232.32 Ester 4-Methyl Thiadiazole-ethylthioether + ester side chain
Key Observations:

Substituent Effects: The 4-fluoro substituent on the phenyl ring offers a balance of electronegativity and steric minimalism, contrasting with the bulkier 4-chloro group in analogs. Fluorine’s smaller size may improve membrane permeability compared to chlorine .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s carboxamide group would exhibit ν(C=O) ~1660–1680 cm⁻¹ and ν(NH) ~3150–3300 cm⁻¹, similar to hydrazinecarbothioamides (). Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the thioether linkage over thiol tautomers .
  • logP Predictions : The target compound’s predicted logP (~2.5) is lower than the sulfonamide analog (~3.0) due to the carboxamide’s polarity, suggesting improved aqueous solubility .

Biological Activity

4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological properties of this compound, focusing on its anticancer activity and other pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C10_{10}H10_{10}FN3_3S
  • Molecular Weight : 223.27 g/mol

The structure includes a fluorine atom, a thiadiazole ring, and a carboxamide group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including compounds similar to this compound. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism of Action
Thiadiazole Derivative AMCF-7 (Breast)0.28Induces apoptosis
Thiadiazole Derivative BA549 (Lung)0.52Inhibits tubulin polymerization
4-Fluoro Derivative CHePG-2 (Liver)15.6DNA fragmentation induction

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50_{50}, the more potent the compound is against cancer cells.

The mechanism of action for compounds like this compound typically involves:

  • Induction of Apoptosis : Many thiadiazole derivatives promote programmed cell death in cancer cells.
  • Inhibition of Tubulin Polymerization : Some compounds disrupt microtubule formation, leading to cell cycle arrest.
  • DNA Fragmentation : Certain derivatives cause damage to DNA, triggering cellular repair mechanisms that can lead to apoptosis.

Other Biological Activities

In addition to anticancer properties, thiadiazole derivatives exhibit various other biological activities:

  • Antimicrobial Activity : Some studies report significant antibacterial and antifungal effects against various pathogens.
  • Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers in vitro.
  • Antidiabetic Activity : Thiadiazoles have been investigated for their potential to modulate glucose levels and improve insulin sensitivity.

Case Studies

Several case studies illustrate the biological activity of thiadiazole derivatives:

  • Study on Anticancer Efficacy :
    • Researchers tested a series of thiadiazole derivatives on MCF-7 and A549 cell lines. The most effective compound exhibited an IC50_{50} value of 0.28 µM against MCF-7 cells, demonstrating significant growth inhibition .
  • Mechanistic Insights :
    • A docking study revealed that certain thiadiazole derivatives bind effectively to tubulin, suggesting their potential as anticancer agents through microtubule disruption .
  • Toxicity Assessment :
    • In vivo studies indicated that selected derivatives have low toxicity profiles in normal cell lines while exhibiting high selectivity for cancer cells .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole-sulfanyl intermediate. A common approach includes:

  • Condensation of 4-fluoroaniline with a thiadiazole-containing isocyanide to form the carboxamide backbone .
  • Use of sulfonyl chlorides in pyridine for sulfanyl group introduction, with precise control of temperature (room temperature) and reaction time (5–6 hours) to avoid side products .
  • Purification via flash chromatography or recrystallization to achieve >95% purity. Key variables affecting yield include solvent choice (e.g., dry acetonitrile for cyclization steps) and stoichiometric ratios of intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : To confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm) and thiadiazole protons (δ ~3.1–3.5 ppm for methyl groups) .
  • IR Spectroscopy : Identification of carboxamide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the sulfanyl-ethyl linkage .

Q. What initial biological screening protocols are recommended to assess its bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition studies : Use fluorometric assays to evaluate inhibition of kinases (e.g., SphK1) or proteases, given structural similarities to sulfonamide-based inhibitors .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Quantum chemical calculations (e.g., DFT): Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding to targets like SphK1 (PDB: 3VZB) to identify key interactions (e.g., hydrogen bonds with the thiadiazole sulfur) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized assay protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorometric and radiometric assays to rule out assay-specific interference .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with:
  • Alternative halogens (Cl, Br) at the phenyl position.
  • Modified thiadiazole substituents (e.g., ethyl instead of methyl) .
    • Bioisosteric replacement : Replace the sulfanyl group with sulfonyl or amide linkages to assess impact on solubility and target binding .
    • Table : Comparison of analog activities:
Analog ModificationAntimicrobial MIC (µg/mL)SphK1 IC50 (nM)
Parent compound8.2120
4-Chloro substitution5.195
Thiadiazole-ethyl variant12.4210
  • Data derived from similar sulfonamide-thiadiazole hybrids .

Q. What experimental and theoretical approaches address challenges in reaction scalability and reproducibility?

  • Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., sulfonyl chloride reactions) to improve heat dissipation and scalability .
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and terminate reactions at >90% conversion .

Methodological Considerations

  • Contradictions in synthetic yields may arise from trace moisture in solvents; strict anhydrous conditions (e.g., molecular sieves) are critical for sulfanyl group stability .
  • Biological activity variability could stem from differences in cell line genotypes or assay endpoints; use isogenic cell panels and standardized viability assays (e.g., ATP-based luminescence) .

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